molecular formula C19H22O6 B101714 Gibberellin A22 CAS No. 18450-94-7

Gibberellin A22

Cat. No.: B101714
CAS No.: 18450-94-7
M. Wt: 346.4 g/mol
InChI Key: UPCTWJNMQCQZPT-AODVQFRNSA-N
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Description

Gibberellin A22 (GA22) is a member of the gibberellin family, a class of essential diterpenoid plant hormones that regulate a wide range of developmental processes, from seed germination to stem elongation . This compound, with the molecular formula C 19 H 22 O 6 and a molecular weight of 346.14 g/mol, has been identified in model species such as rice ( Oryza sativa ) and garden pea ( Pisum sativum ) . Gibberellins (GAs) primarily function by overcoming growth repression. The central mechanism of action involves the degradation of DELLA proteins, which are key repressors of GA signaling . In this pathway, bioactive GAs bind to a soluble receptor (GID1), leading to the recognition and subsequent ubiquitin-mediated proteasomal degradation of DELLA repressors. The removal of these DELLA proteins derepresses GA-responsive genes, initiating growth responses such as cell elongation and division . Researchers value this compound as a specific chemical tool for probing the complex biosynthesis pathways and metabolic networks of gibberellins, which include over 136 structurally related compounds . Its presence in key plant models makes it a relevant standard for comparative metabolomics and physiological studies aimed at understanding plant growth and resilience. Product Use Disclaimer: This product is intended for research purposes only and is classified as "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic use in humans or animals, nor for any form of personal use.

Properties

CAS No.

18450-94-7

Molecular Formula

C19H22O6

Molecular Weight

346.4 g/mol

IUPAC Name

(1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-11-(hydroxymethyl)-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid

InChI

InChI=1S/C19H22O6/c1-10-7-17-8-18(10,24)6-3-11(17)19-5-2-4-16(9-20,15(23)25-19)13(19)12(17)14(21)22/h2,4,11-13,20,24H,1,3,5-9H2,(H,21,22)/t11-,12-,13-,16+,17+,18+,19-/m1/s1

InChI Key

UPCTWJNMQCQZPT-AODVQFRNSA-N

SMILES

C=C1CC23CC1(CCC2C45CC=CC(C4C3C(=O)O)(C(=O)O5)CO)O

Canonical SMILES

C=C1CC23CC1(CCC2C45CC=CC(C4C3C(=O)O)(C(=O)O5)CO)O

melting_point

213-214°C

physical_description

Solid

Origin of Product

United States

Scientific Research Applications

Physiological Effects of Gibberellin A22

  • Seed Germination : this compound promotes seed germination by breaking dormancy and stimulating the synthesis of enzymes necessary for seedling growth. It enhances the mobilization of stored nutrients within seeds, facilitating early growth stages.
  • Stem Elongation : The compound is known to induce stem elongation by promoting cell division and elongation. This effect is particularly beneficial in crops where increased height can lead to better light capture and yield.
  • Flowering and Fruit Development : this compound influences flowering time and fruit set, which can lead to improved yields. It has been shown to promote flowering in various species, including legumes and cereals.
  • Nutrient Use Efficiency : Research indicates that this compound can enhance nutrient use efficiency in plants by improving root development and nutrient uptake capabilities .

Agricultural Applications

This compound has several practical applications in agriculture:

  • Crop Improvement : The application of this compound has been linked to increased biomass production and enhanced fruit weight in various crops such as lettuce and rocket. Studies have shown that exogenous application can significantly increase yield per square meter .
  • Disease Resistance : Some research suggests that gibberellins may play a role in enhancing disease resistance in plants, although more studies are needed to clarify these mechanisms.
  • Nitrogen Fixation : Recent studies highlight the importance of gibberellins in legume nitrogen fixation processes. This compound has been shown to be critical for the formation and maturation of nitrogen-fixing root nodules, which can lead to reduced reliance on synthetic fertilizers .

Lettuce Growth Enhancement

A study investigated the effects of varying concentrations of this compound on lettuce growth. Results indicated that higher concentrations led to increased leaf area and internode length, significantly enhancing overall plant height and biomass production compared to control groups .

Treatment (GA Concentration)Height (cm)Leaf CountBiomass (kg/m²)
Control1584.0
10^-6 M GA20105.8 (+45%)

Nitrogen Fixation in Legumes

Research at the University of Cambridge demonstrated that this compound is essential for the initiation and growth of nitrogen-fixing nodules in legumes. The study found that application of this gibberellin led to larger nodule sizes and improved nitrogen fixation rates .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Similarities

Gibberellins share a common ent-gibberellane skeleton but differ in hydroxylation patterns and side-chain modifications. These structural nuances dictate their biological activity and metabolic stability. Below, GA22 is compared with GA1 and GA3, two widely studied gibberellins.

Table 1: Structural and Functional Comparison of GA22, GA1, and GA3

Compound Key Structural Features Bioactivity Peak Metabolic Pathway Agricultural Applications
GA22 3β-hydroxyl, 13-hydroxyl groups Not well-characterized Rapid deactivation via 2β-hydroxylation Limited data; potential role in fruit set
GA1 3β-hydroxyl, 12α-hydroxyl groups Early fruit set (seedless grapes) Stabilized by 13-hydroxylation Stem elongation, seed germination
GA3 3β-hydroxyl, 1,2-unsaturated bond Post-anthesis (fruit expansion) Resistant to deactivation Berry thinning, fruit sizing

Key Findings:

Bioactivity and Stability :

  • GA3 exhibits the highest bioactivity due to its resistance to enzymatic deactivation, making it agriculturally favored for fruit enlargement .
  • GA22’s rapid deactivation via 2β-hydroxylation limits its practical utility .
  • GA1’s activity peaks during early fruit set but declines post-anthesis, aligning with its role in seedless grape development .

Agricultural Efficacy :

  • GA3 application at 40 ppm increases tomato fruit yield by 61.67% compared to untreated controls, while GA1 and GA22 show weaker effects .
  • In grapes, GA3 reduces berry compactness and enhances marketability, whereas GA22’s role remains underexplored .

Metabolic Regulation :

  • GA22 and GA1 are precursors to bioactive forms (e.g., GA4), but their conversion rates vary across species .
  • Environmental factors (light, temperature) differentially regulate GA22 and GA3 biosynthesis, with GA3 synthesis being more responsive to stress signals .

Preparation Methods

Cytosolic and Nuclear Biosynthesis

Gibberellin biosynthesis typically occurs in plastids, the endoplasmic reticulum, and the cytosol. Recent studies suggest that late-stage modifications, including hydroxylation and oxidation, may also occur in the nucleus. For this compound, the pathway likely diverges at the GA₁₂ intermediate, where specific oxidases catalyze the formation of its unique side chains. Dual localization of GA 3-oxidases (e.g., ZmGA3ox2 in maize) in the cytosol and nucleus implies compartment-specific modifications. Enzymes such as GA20ox and GA3ox are critical for converting GA₁₂ into bioactive forms, though their substrate specificity for A22 remains unconfirmed.

Role of Enzymatic Hydrolysates in Fermentation

Solid-state fermentation using agricultural residues like corn stalks has been explored for gibberellin production. In one study, enzymatic hydrolysates from steam-exploded corn stalks were added to Fusarium fujikuroi cultures, increasing gibberellin yields by 135% under optimized conditions (30°C, pH 7.00, 168 h fermentation). While this method targeted GA₃, analogous protocols could be adapted for A22 by modifying microbial strains or hydrolysis parameters.

Solid-State Fermentation Optimization

Substrate Preparation and Conditioning

Corn stalks pretreated with steam explosion (200°C, 15 min) yielded hydrolysates rich in glucose and xylose, which served as carbon sources for F. fujikuroi. The optimal substrate-to-liquid ratio was 1:1.1, with a hydrolysate concentration of 400 mL/kg dry substrate. Post-60 h inoculation timing maximized biomass production, suggesting that delayed nutrient addition avoids catabolite repression.

Fermentation Parameters

Key parameters for gibberellin production include:

ParameterOptimal ValueGibberellin Yield (g/kg)Source
Temperature30°C9.48
pH7.009.48
Fermentation Period168 h9.48
Solid-to-Liquid Ratio1:1.19.20–9.48

These conditions highlight the sensitivity of gibberellin synthesis to environmental factors, though A22-specific data are lacking.

Enzymatic and Chemical Synthesis Approaches

In Vitro Enzymatic Conversion

GA3ox enzymes from Arabidopsis and maize catalyze the oxidation of GA₂₀ to bioactive GAs. Recombinant AtGID1b, a GA receptor, showed high affinity for GA₄ (Kₐ = 3 × 10⁻⁸ M) at pH 6.4–7.5. While no studies directly link these enzymes to A22 production, structural similarities suggest that engineered GA3ox variants could facilitate A22 synthesis.

Chemical Synthesis Challenges

The intricate stereochemistry of this compound renders total synthesis economically unfeasible. No published routes exist for its laboratory-scale preparation, though fragment coupling strategies used for GA₃ might be applicable. Key hurdles include:

  • Regioselective oxidation of C-19 methyl groups.

  • Stereocontrol during cyclization steps.

  • Protection-deprotection of hydroxyl and carboxyl moieties .

Q & A

Q. What are the standard protocols for isolating and quantifying Gibberellin A22 in plant tissues?

To isolate GA22, researchers typically use solvent extraction (e.g., methanol/water) followed by purification via high-performance liquid chromatography (HPLC). Quantification is achieved using liquid chromatography-mass spectrometry (LC-MS) with deuterated internal standards to correct for matrix effects. Ensure experimental sections detail solvent ratios, column specifications, and calibration curves to enable reproducibility .

Q. How can GA22 be distinguished from structurally similar gibberellins in analytical workflows?

Methodological differentiation requires tandem mass spectrometry (MS/MS) to identify unique fragmentation patterns. For example, GA22’s hydroxylation profile generates distinct ion clusters compared to GA1 or GA3. Researchers should validate specificity using pure standards and cross-check retention times against published databases .

Q. What model systems are optimal for studying GA22’s role in plant development?

Arabidopsis thaliana mutants (e.g., ga22ox knockouts) and rice cultivars are widely used. When designing experiments, include wild-type controls and monitor phenotypic variables (e.g., stem elongation, seed germination rates) under controlled photoperiod and temperature conditions .

Advanced Research Questions

Q. How should researchers address contradictory findings regarding GA22’s effects on root elongation across species?

Contradictions often arise from interspecies variability in GA receptor sensitivity. To resolve this, employ factorial experimental designs with multiple species (e.g., Arabidopsis, maize, tomato) under identical growth conditions. Use mixed-effects models to statistically isolate species-specific responses and meta-analyses to contextualize results against prior studies .

Q. What strategies optimize the integration of GA22 studies with other phytohormone signaling pathways (e.g., auxin, ABA)?

Use transcriptomic profiling (RNA-seq) to identify co-regulated genes and pharmacological inhibitors to disrupt specific pathways. For example, apply paclobutrazol (a GA biosynthesis inhibitor) alongside auxin transport blockers to dissect crosstalk. Include temporal sampling to capture dynamic interactions .

Q. How can pre-specified analysis plans improve the reliability of GA22 dose-response studies?

Predefine statistical models (e.g., logistic regression for germination assays), handle outliers via sensitivity analyses (e.g., Cook’s distance), and document data exclusion criteria. For example, in root elongation assays, exclude data from plates with uneven agar density, as this introduces measurement error .

Q. What methodologies are critical for validating GA22’s role in stress adaptation (e.g., drought, salinity)?

Combine physiological metrics (e.g., stomatal conductance, osmotic potential) with molecular markers (e.g., GA22ox expression via qRT-PCR). Use split-root systems to isolate localized GA22 effects and ensure stress treatments are calibrated to species-specific thresholds .

Data Analysis and Reproducibility

Q. How should researchers handle missing or non-reproducible GA22 bioassay data?

Document raw data and preprocessing steps (e.g., normalization, imputation methods) in supplementary materials. For non-reproducible results, conduct power analyses to determine if sample sizes were adequate and repeat experiments with independent biological replicates .

Q. What systematic review protocols are recommended for synthesizing GA22 literature?

Avoid overreliance on Google Scholar; prioritize databases like PubMed and Web of Science for comprehensive coverage. Use Boolean search terms (e.g., "this compound" AND "gene expression") and screen results using PRISMA flow diagrams to minimize selection bias .

Tables: Methodological Recommendations

Research Scenario Key Methodological Steps References
Contradictory interspecies results1. Standardize growth conditions.
2. Use mixed-effects models.
3. Conduct meta-analysis.
GA22 crosstalk with auxin1. RNA-seq time-series.
2. Pharmacological inhibition.
3. Temporal phenotyping.
Stress adaptation studies1. Split-root systems.
2. Osmotic potential assays.
3. qRT-PCR validation.

Key Considerations for Publication

  • Reproducibility : Provide raw data, instrument settings, and statistical code in supplementary materials .
  • Discussion : Contrast findings with prior studies (e.g., GA22 vs. GA3 in Arabidopsis) and explicitly address limitations (e.g., tissue-specific delivery inefficiencies) .
  • Visualization : Use schematics to illustrate GA22 biosynthetic pathways and heatmaps for transcriptomic data, adhering to journal formatting guidelines .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gibberellin A22
Reactant of Route 2
Gibberellin A22

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